7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a bicyclic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . This compound is characterized by its unique structure, which includes an oxabicycloheptane ring system. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in producing the desired bicyclic structure. The reaction conditions often include the use of a solvent such as chloroform and a catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a cornerstone in its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its stable bicyclic structure .
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential medicinal properties, including anti-inflammatory and anticancer activities .
Industry: The compound is used in the development of new materials, including polymers and resins, due to its reactive carboxylic acid group .
Mechanism of Action
The mechanism of action of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The oxabicycloheptane ring system can inhibit protein phosphatases, which are enzymes involved in cellular signaling pathways . This inhibition can affect the formation of active transcription factors, thereby influencing gene expression .
Comparison with Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- 5-Norbornene-2-carboxylic acid
Uniqueness: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its oxabicycloheptane ring system, which imparts distinct chemical properties and reactivity. This structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLZWREBWOZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390171 | |
Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24363-23-3 | |
Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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